molecular formula C16H27NO4S3 B12363844 Cu(I) chelator 1

Cu(I) chelator 1

Cat. No.: B12363844
M. Wt: 393.6 g/mol
InChI Key: MMRZJBIWKTVBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cu(I) chelator 1 typically involves the use of high-affinity ligands that can selectively bind to Cu(I) ions. One common method includes the reaction of a ligand with a copper salt under controlled conditions. The ligand is designed to have a high affinity for Cu(I) ions, ensuring selective binding .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ligand synthesis, copper salt preparation, and the final chelation reaction. Quality control measures are implemented to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cu(I) chelator 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like ascorbate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce Cu(II) complexes, while reduction reactions will regenerate the Cu(I) chelator .

Scientific Research Applications

Cu(I) chelator 1 has a wide range of scientific research applications, including:

Mechanism of Action

Cu(I) chelator 1 exerts its effects by selectively binding to Cu(I) ions, preventing them from participating in redox reactions that produce harmful ROS. The compound targets copper ions in their monovalent state and forms stable complexes that are then excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where copper accumulation leads to toxicity .

Comparison with Similar Compounds

Cu(I) chelator 1 is unique due to its high selectivity for Cu(I) ions and its ability to prevent ROS production. Similar compounds include:

Properties

Molecular Formula

C16H27NO4S3

Molecular Weight

393.6 g/mol

IUPAC Name

2-[[2-[2,2-bis(hydroxymethyl)-3-sulfanylpropyl]sulfanylanilino]methyl]-2-(sulfanylmethyl)propane-1,3-diol

InChI

InChI=1S/C16H27NO4S3/c18-6-15(7-19,10-22)5-17-13-3-1-2-4-14(13)24-12-16(8-20,9-21)11-23/h1-4,17-23H,5-12H2

InChI Key

MMRZJBIWKTVBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(CO)(CO)CS)SCC(CO)(CO)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.